molecular formula C7H7BrFN B067449 (5-Bromo-2-fluorophenyl)methanamine CAS No. 190656-34-9

(5-Bromo-2-fluorophenyl)methanamine

Cat. No.: B067449
CAS No.: 190656-34-9
M. Wt: 204.04 g/mol
InChI Key: PDKBJZGGXHTHNC-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively

Mechanism of Action

Target of Action

The primary targets of (5-Bromo-2-fluorophenyl)methanamine are currently unknown. This compound is a relatively new and unexplored molecule in the field of medicinal chemistry

Mode of Action

It is known that halogenated aromatic compounds can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles to make them more reactive . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It is worth noting that indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.21 , which may influence its distribution and bioavailability.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a dark place at 2-8°C . Furthermore, its reactivity and stability could be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluorophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method includes the bromination of 2-fluorophenylmethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce imines or nitriles .

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methanamine has diverse applications in scientific research:

Comparison with Similar Compounds

  • (5-Bromo-2-chlorophenyl)methanamine
  • (5-Bromo-2-iodophenyl)methanamine
  • (5-Fluoro-2-chlorophenyl)methanamine

Comparison: Compared to its analogs, (5-Bromo-2-fluorophenyl)methanamine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKBJZGGXHTHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369280
Record name 5-BROMO-2-FLUOROBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190656-34-9
Record name 5-BROMO-2-FLUOROBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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